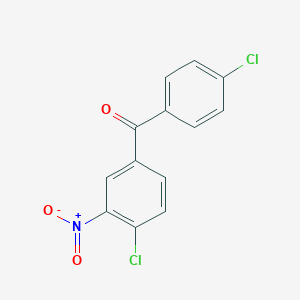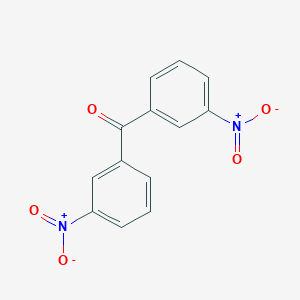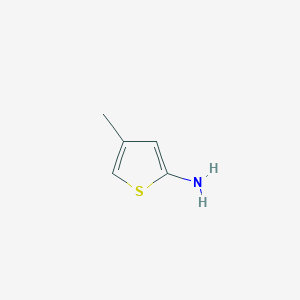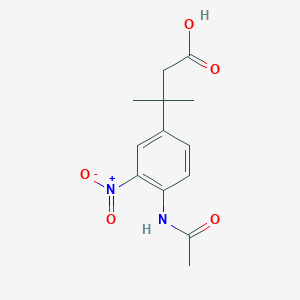![molecular formula C17H13N5 B181386 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine CAS No. 68380-53-0](/img/structure/B181386.png)
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the pyrazolopyrimidine family and has been shown to have a diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in disease progression. For example, in cancer cells, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has a diverse range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the invasion and migration of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities, making it a useful tool for researchers studying various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Researchers are also investigating the use of this compound in combination with other therapeutic agents to enhance its efficacy. In addition, studies are being conducted to further elucidate the mechanism of action of this compound and identify potential targets for its use in various diseases. Finally, researchers are exploring the use of this compound as a potential diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a compound with a diverse range of biological activities that has gained significant attention in scientific research. Its potential as a therapeutic agent in various diseases has led to extensive studies on its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound has the potential to lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is a multi-step process that involves the reaction of 2-aminopyrazole with a substituted benzaldehyde in the presence of a catalyst. The resulting product is then treated with a substituted aniline to yield the final compound. This method has been optimized by researchers to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. Researchers have also investigated the use of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
68380-53-0 |
|---|---|
Nom du produit |
4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine |
Formule moléculaire |
C17H13N5 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h1-12H,(H,18,19,21) |
Clé InChI |
LGPHOPXOHBUOCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



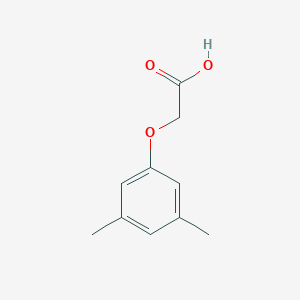
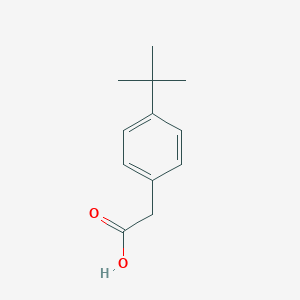
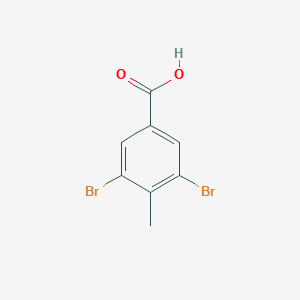
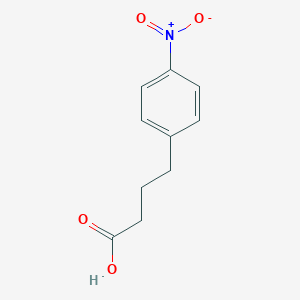
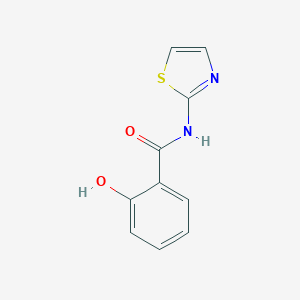
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
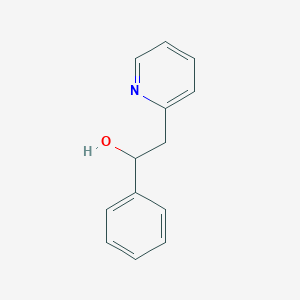
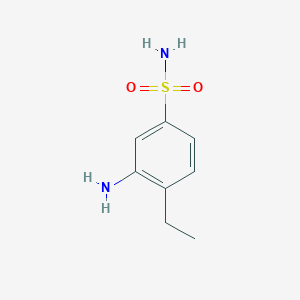
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)
